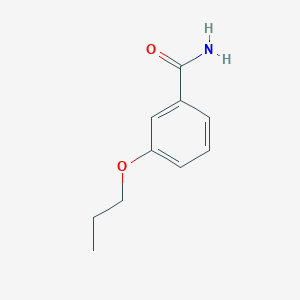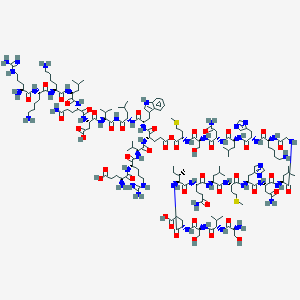![molecular formula C15H15N3O2S2 B222406 2-{[(benzoylamino)carbothioyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B222406.png)
2-{[(benzoylamino)carbothioyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(benzoylamino)carbothioyl]amino}-4,5-dimethyl-3-thiophenecarboxamide is a complex organic compound with a molecular formula of C15H15N3O2S2 and a molecular weight of 333.4 g/mol. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-{[(benzoylamino)carbothioyl]amino}-4,5-dimethyl-3-thiophenecarboxamide, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters, or the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often employs microwave irradiation and the use of potassium t-butoxide as a base to facilitate the cyclization of precursors . This method is efficient and can produce high yields of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(benzoylamino)carbothioyl]amino}-4,5-dimethyl-3-thiophenecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often employ reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Aplicaciones Científicas De Investigación
2-{[(benzoylamino)carbothioyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antihypertensive properties.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 2-{[(benzoylamino)carbothioyl]amino}-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
2-{[(benzoylamino)carbothioyl]amino}-4,5-dimethyl-3-thiophenecarboxamide is unique due to its specific substitution pattern and the presence of both carbamothioyl and carboxamide functional groups. This unique structure contributes to its diverse range of biological and chemical properties .
Propiedades
Fórmula molecular |
C15H15N3O2S2 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
2-(benzoylcarbamothioylamino)-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C15H15N3O2S2/c1-8-9(2)22-14(11(8)12(16)19)18-15(21)17-13(20)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,16,19)(H2,17,18,20,21) |
Clave InChI |
PUXIPHLUCCBSSV-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2=CC=CC=C2)C |
SMILES canónico |
CC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)



![4-[(2-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B222390.png)

![N-(4-{[(acetylamino)carbothioyl]amino}phenyl)-2-(2-naphthyloxy)acetamide](/img/structure/B222403.png)
![4-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B222422.png)
![N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B222423.png)

![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B222430.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B222444.png)

